1-(2,4-Difluorobenzoyl)-2-methylpiperazine
Description
Properties
IUPAC Name |
(2,4-difluorophenyl)-(2-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2N2O/c1-8-7-15-4-5-16(8)12(17)10-3-2-9(13)6-11(10)14/h2-3,6,8,15H,4-5,7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRCYZPNVZZHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)C2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
In anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), 2-methylpiperazine reacts with 2,4-difluorobenzoyl chloride in the presence of a tertiary amine base, such as triethylamine (TEA), to neutralize HCl byproducts. The reaction proceeds at room temperature (20–25°C) under inert atmosphere, achieving completion within 4–6 hours.
Key parameters:
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Molar ratio: A 1:1.2 stoichiometry of 2-methylpiperazine to acyl chloride ensures minimal diacylation.
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Solvent polarity: Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates by stabilizing ionic intermediates.
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Base selection: TEA outperforms weaker bases (e.g., NaHCO₃) in preventing side reactions.
Yield and Purity Optimization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Reported yields range from 75% to 88%, with purity exceeding 95% by HPLC. Impurities primarily arise from residual solvents or unreacted starting materials, mitigated through vacuum drying and fractional distillation.
Alternative Pathways: Hydrogenation and Intermediate Synthesis
Hydrogenation of Piperazine Derivatives
A two-step approach involves synthesizing 1-methylpiperazine-2,3-dione as an intermediate, followed by catalytic hydrogenation. This method, adapted from green chemistry principles, begins with the aminolysis of diethyl oxalate and N-methylethylenediamine to form the dione intermediate. Subsequent hydrogenation using Raney nickel (150–200°C, 3–5 MPa H₂) selectively reduces the dione to 2-methylpiperazine, which is then acylated.
Advantages:
Palladium-Catalyzed Coupling Reactions
Recent advances explore palladium-catalyzed cross-coupling to assemble the benzoyl-piperazine scaffold. For example, allylic esters of 2,4-difluorobenzoic acid undergo coupling with 2-methylpiperazine in the presence of Pd EnCat® (0.01 equiv.) and tetraethylammonium chloride (TEAC) in DMF. This method, while less common, offers regioselective control and compatibility with sensitive functional groups.
Reaction conditions:
Comparative Analysis of Synthetic Methods
Table 1 summarizes the efficacy of primary and alternative preparation routes:
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Acylation | 75–88 | ≥95 | Rapid, single-step, high atom economy | Requires strict stoichiometric control |
| Hydrogenation Pathway | 95 | 97 | Green chemistry, scalable | Multi-step, high-pressure conditions |
| Palladium Catalysis | 70–80 | 90 | Regioselective, functional group tolerance | Costly catalysts, specialized setup |
Solvent and Catalyst Optimization
Solvent Effects
Catalyst Innovations
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Raney Nickel: Optimal for hydrogenation, providing >95% conversion with minimal byproducts.
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Palladium Complexes: Pd(OAc)₂ with phosphine ligands enhances coupling efficiency but increases costs.
Industrial and Environmental Considerations
Large-scale production favors the hydrogenation pathway for its cost-effectiveness and alignment with green chemistry metrics (E-factor: 0.2). In contrast, academic settings prioritize nucleophilic acylation for its simplicity and rapid access to derivatives .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorobenzoyl)-2-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The benzoyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzoyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Medicinal Chemistry
- Drug Development : The compound has potential applications as a pharmacophore in drug design. Its structure allows for modifications that can enhance biological activity and selectivity for specific targets.
- Antidepressant Activity : Research has indicated that derivatives of piperazine compounds can exhibit antidepressant-like effects. Studies have explored the modulation of serotonin receptors, which are crucial in mood regulation.
- Anticancer Properties : Some studies suggest that 1-(2,4-difluorobenzoyl)-2-methylpiperazine derivatives may possess anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells.
Biological Research
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in studying disease mechanisms or developing therapeutic agents.
- Neuropharmacology : Its interaction with neurotransmitter systems makes it a candidate for research into neurological disorders, potentially leading to new treatments for conditions such as anxiety and depression.
Material Science
- Polymer Chemistry : The difluorobenzoyl group can be utilized in the synthesis of polymers with tailored properties. Research is ongoing into how these polymers can be used in drug delivery systems or as coatings with specific functionalities.
- Ligands in Catalysis : The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes due to its ability to stabilize metal centers.
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry examined a series of piperazine derivatives, including this compound, for their effects on serotonin receptor activity. The results indicated that modifications to the benzoyl group significantly influenced receptor binding affinity and antidepressant-like behavior in animal models.
Case Study 2: Anticancer Properties
Research featured in Cancer Letters investigated the cytotoxic effects of this compound on various cancer cell lines. The study found that certain derivatives exhibited significant inhibition of cell proliferation and induced apoptosis through mitochondrial pathways, suggesting potential for further development as anticancer agents.
Summary Table of Applications
| Application Area | Specific Use Cases | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development, antidepressant activity | Modulates serotonin receptors; potential antidepressant effects |
| Biological Research | Enzyme inhibition, neuropharmacology | Inhibits metabolic enzymes; potential treatments for neurological disorders |
| Material Science | Polymer synthesis, catalysis | Used as ligands; develops polymers with unique properties |
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzoyl)-2-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzoyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of their biological functions. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Benzoyl Substituents
The benzoyl group’s substitution pattern significantly impacts physicochemical and biological properties:
- Key Findings: Fluorine Position: The 2,4-difluoro substitution (target compound) increases lipophilicity and metabolic stability compared to mono-fluoro (e.g., 2-fluoro in ) or 3-fluoro (5d) analogues . Electron-Withdrawing Groups: Nitro (e.g., ) or chloro (e.g., ) substituents may enhance cytotoxicity but reduce solubility.
Piperazine Ring Substitution Effects
The 2-methyl group on the piperazine ring distinguishes the target compound from other derivatives:
- Key Findings :
- 2-Methyl Group : Small alkyl groups (e.g., 2-methyl) are tolerated in kinase inhibitors (e.g., H7) and may balance steric effects and binding pocket compatibility .
- Bulky Substituents : Aromatic groups (e.g., 4-chlorobenzhydryl in ) enhance cytotoxicity but reduce CNS penetration due to increased molecular weight.
Biological Activity
1-(2,4-Difluorobenzoyl)-2-methylpiperazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄F₂N₂O. The compound features a piperazine ring substituted with a 2,4-difluorobenzoyl group, which is significant for its biological activity.
| Compound Name | Molecular Formula | Structural Features |
|---|---|---|
| This compound | C₁₂H₁₄F₂N₂O | Piperazine ring with 2,4-difluorobenzoyl group |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It can bind to specific enzymes or receptors, altering their functions and leading to various pharmacological effects. For instance, the compound may inhibit enzymes involved in cell proliferation, which could contribute to its anticancer properties.
Anticancer Properties
Research has indicated that this compound exhibits significant antiproliferative activity against several cancer cell lines. In vitro studies have shown that this compound can reduce cell viability in breast, colon, and lung cancer cells. The mechanism of action appears to involve the modulation of signaling pathways associated with cell growth and survival .
Antimicrobial Activity
In addition to its anticancer effects, the compound has been evaluated for antimicrobial properties. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although further research is needed to fully characterize these properties .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the efficacy of this compound against various cancer cell lines. The results indicated a dose-dependent reduction in cell viability:
- Cell Lines Tested : Breast (MCF-7), Colon (HT-29), Lung (A549)
- Concentration Range : 0-100 µM
- Findings : Significant inhibition observed at concentrations above 20 µM.
Mechanistic Insights
Further mechanistic studies revealed that the compound's anticancer effects are mediated through apoptosis induction and cell cycle arrest. Flow cytometry analyses demonstrated an increase in sub-G1 phase cells upon treatment with the compound, indicating apoptosis .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 1-(2,4-Difluorobenzoyl)-2-methylpiperazine, and how is reaction progress optimized?
- Methodology : Synthesis typically involves nucleophilic substitution or acylation. For example, fluorobenzoyl derivatives are prepared by reacting 2,4-difluorobenzoic acid with thionyl chloride (SOCl₂) to generate the acid chloride, followed by coupling with 2-methylpiperazine in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃ . Reaction progress is monitored via TLC (e.g., hexane:ethyl acetate 1:2), and purification employs silica gel chromatography with gradients of ethyl acetate/hexane .
Q. How can the purity and structural integrity of the compound be validated?
- Methodology : Analytical techniques include:
- NMR spectroscopy : To confirm substitution patterns (e.g., fluorobenzoyl protons at δ 7.2–7.8 ppm, piperazine protons at δ 2.5–3.5 ppm).
- HPLC/MS : For purity assessment (≥95%) and molecular ion verification.
- X-ray crystallography : To resolve crystal packing and conformational details (e.g., chair conformation of piperazine rings) .
Q. What solvent systems and storage conditions are optimal for maintaining stability?
- Methodology : The compound is soluble in DMSO or DMF but may hydrolyze in aqueous media. Stability studies recommend storage at –20°C under inert atmosphere. Accelerated degradation tests (e.g., 40°C/75% RH) assess susceptibility to hydrolysis .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination position) impact biological activity or receptor binding?
- Methodology :
- Structure-Activity Relationship (SAR) : Fluorine at the 2,4-positions enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Docking studies (AutoDock Vina) predict interactions with targets like dopamine receptors, where the difluorobenzoyl group occupies hydrophobic pockets .
- Comparative assays : Test analogs in receptor-binding assays (e.g., radioligand displacement) to quantify affinity changes (e.g., Ki shifts from nM to μM) .
Q. How can contradictory cytotoxicity data across studies be resolved?
- Methodology : Contradictions may arise from:
- Cell line specificity : Wild-type p53 cell lines (e.g., SH-SY5Y) show apoptosis via p53 nuclear accumulation, while p53-mutant lines are resistant .
- Assay conditions : Varying concentrations (e.g., 20–100 μM H-7 in neuroblastoma studies) or exposure times affect outcomes. Replicate studies under standardized protocols (e.g., 48-hour exposure in RPMI-1640 medium) .
Q. What computational approaches predict interactions with biological targets?
- Methodology :
- Molecular docking : Use crystal structures (e.g., PDB IDs for dopamine receptors) to model binding poses.
- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS).
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors from fluorine) using Schrödinger Suite .
Q. How can salt or co-crystal formulations improve physicochemical properties?
- Methodology : Co-crystallization with trifluoroacetate or picric acid enhances solubility. For example, protonation of the piperazine nitrogen forms salts with improved crystallinity, verified via DSC and PXRD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
